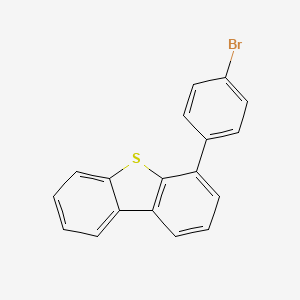

4-(4-Bromophenyl)dibenzothiophene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-bromophenyl)dibenzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11BrS/c19-13-10-8-12(9-11-13)14-5-3-6-16-15-4-1-2-7-17(15)20-18(14)16/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIAXBPCUAUSGJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(S2)C(=CC=C3)C4=CC=C(C=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10733256 | |

| Record name | 4-(4-Bromophenyl)dibenzo[b,d]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10733256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

530402-77-8 | |

| Record name | 4-(4-Bromophenyl)dibenzo[b,d]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10733256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(4-Bromophenyl)dibenzothiophene (CAS: 530402-77-8): Properties, Synthesis, and Applications in Advanced Materials and Drug Discovery

Executive Summary

4-(4-Bromophenyl)dibenzothiophene is a specialized aromatic heterocyclic compound that has emerged as a pivotal building block in both materials science and pharmaceutical research. Characterized by a rigid, planar dibenzothiophene core functionalized with a bromophenyl moiety, this molecule offers a unique combination of thermal stability, electronic properties, and synthetic versatility. Its well-defined conjugated system makes it an important intermediate in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs), while the reactive bromine handle provides a strategic anchor point for the construction of complex, biologically active molecules in drug discovery programs. This guide offers a comprehensive technical overview of its physicochemical properties, details a robust synthetic protocol via Suzuki-Miyaura coupling, and explores its primary applications, providing researchers and developers with the foundational knowledge required to leverage this compound in their work.

Introduction to this compound

The Dibenzothiophene Scaffold: A Privileged Heterocycle

Dibenzothiophene, a sulfur-containing polycyclic aromatic hydrocarbon, consists of two benzene rings fused to a central thiophene ring.[1] This structural motif is noted for its high thermal stability and distinct electronic characteristics, making it a "privileged scaffold" in materials science. In the context of organic electronics, the dibenzothiophene core is valued for its contribution to creating materials with high triplet energy and good charge transport properties, which are essential for efficient and long-lasting OLED devices.[2][3]

Structural Features and Physicochemical Rationale

The addition of a 4-bromophenyl group at the 4-position of the dibenzothiophene core, creating this compound, introduces two critical features. First, it extends the molecule's π-conjugated system, which can favorably modulate its light absorption and emission properties.[2] Second, and more importantly from a synthetic standpoint, the carbon-bromine bond serves as a highly versatile functional handle. This allows for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the precise and controlled assembly of more complex molecular architectures.[4] This synthetic accessibility is a key reason for its value as an intermediate.[1]

Overview of Key Application Areas

The utility of this compound is primarily concentrated in two high-technology sectors:

-

Materials Science: It is a crucial intermediate for advanced materials, particularly for OLEDs, organic photovoltaics (OPV), and organic field-effect transistors (OFETs).[3] It is used to construct host materials, emissive layers, and charge-transport materials with tailored electronic properties.[2][5]

-

Pharmaceutical Development: The compound serves as a starting material for the synthesis of novel drug candidates.[1] Heterocyclic structures are central to medicinal chemistry, and the ability to functionalize the dibenzothiophene scaffold via its bromo-substituent allows for the exploration of diverse chemical space in the search for new therapeutic agents.[4]

Physicochemical and Spectroscopic Properties

Summary of Properties

The key physicochemical data for this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference(s) |

| CAS Number | 530402-77-8 | [1][6] |

| Molecular Formula | C₁₈H₁₁BrS | [1][7] |

| Molecular Weight | 339.25 g/mol | [2][6] |

| Melting Point | 85-95 °C | [1][7] |

| Boiling Point | 495.9 ± 20.0 °C (Predicted) | [1] |

| Density | 1.483 ± 0.06 g/cm³ (Predicted) | [1][7] |

| Purity | ≥97-98% (Typical) | [2][3] |

| Appearance | White to off-white solid/powder | N/A |

| Storage | 2-8°C, in a cool, ventilated place | [1][8] |

Spectroscopic Characterization

Structural elucidation and purity assessment rely on standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: The proton NMR spectrum is expected to show a series of complex multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The distinct electronic environments of the protons on the dibenzothiophene core and the bromophenyl ring will lead to a characteristic splitting pattern.

-

¹³C-NMR: The carbon NMR spectrum will display numerous signals in the aromatic region (typically δ 120-145 ppm), corresponding to the 18 carbon atoms in the molecule. The carbons directly bonded to bromine and sulfur will have characteristic chemical shifts.

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. A key feature will be the isotopic pattern characteristic of a molecule containing one bromine atom (a near 1:1 ratio of M+ and M+2 peaks), confirming the presence and stoichiometry of bromine.

Synthesis and Mechanistic Insights

The Suzuki-Miyaura Coupling: A Cornerstone of Modern Synthesis

The most logical and industrially relevant method for synthesizing this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is favored for its high functional group tolerance, mild reaction conditions, and the commercial availability and stability of its boronic acid reagents.[9][10] It facilitates the formation of a carbon-carbon bond between an aryl halide and an aryl boronic acid, which is precisely the bond required to connect the dibenzothiophene and bromophenyl units.

The catalytic cycle, shown below, is a self-validating system. It begins with the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronate complex (formed from the boronic acid and a base), and concludes with reductive elimination to yield the final product and regenerate the Pd(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established Suzuki-Miyaura coupling methodologies.[11][12]

Reagents:

-

4-Bromodibenzothiophene (1.0 eq)

-

4-Bromophenylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Potassium Phosphate (K₃PO₄) (3.0 eq)

-

1,4-Dioxane (solvent)

-

Deionized Water

Procedure:

-

Inert Atmosphere Setup: To a flame-dried Schlenk flask, add 4-bromodibenzothiophene, 4-bromophenylboronic acid, and potassium phosphate.

-

Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄, to the flask.

-

Solvent Addition: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times. Add degassed 1,4-dioxane and deionized water (typically in a 4:1 to 5:1 ratio). The causality for using a degassed solvent system is to prevent oxygen from deactivating the Pd(0) catalyst.

-

Reaction: Stir the reaction mixture at 80-90 °C under the inert atmosphere for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. The organic layer is separated.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound.

Core Applications in Research & Development

Application in Organic Electronics (OLEDs)

In the OLED field, device performance—efficiency, color purity, and operational lifetime—is dictated by the molecular design of the organic materials used.[13] this compound is not typically the final, functional material but rather a critical intermediate.[3] Its utility stems from its role as a rigid, stable core that can be further elaborated into more complex host or emissive materials.

The workflow from this intermediate to a functional OLED device involves several key stages, where the bromine atom is replaced with other functional groups to fine-tune the material's properties for its specific role in the device stack (e.g., as a host for a phosphorescent emitter).

Caption: Workflow from intermediate to a functional OLED device.

Application in Pharmaceutical & Drug Discovery

In drug discovery, the goal is to create novel molecular entities that can interact with biological targets. The this compound scaffold provides an excellent starting point for generating a library of diverse compounds. The bromine atom is a key point for diversification. Using modern cross-coupling reactions, researchers can introduce a wide array of substituents to probe the structure-activity relationship (SAR) of a potential drug series. For instance, replacing the bromine with amine-containing groups via Buchwald-Hartwig amination can introduce hydrogen bond donors and acceptors, which are critical for molecular recognition by proteins.

Caption: Diversification of the core scaffold for drug discovery applications.

Handling, Safety, and Storage

Currently, specific hazard data for this compound is limited.[1] Therefore, standard laboratory precautions for handling chemical compounds should be strictly followed.

-

Handling: Use in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, with recommended temperatures between 2-8°C to ensure long-term stability.[1]

Conclusion and Future Outlook

This compound, CAS 530402-77-8, is more than just a chemical compound; it is an enabling tool for innovation in science and technology. Its robust dibenzothiophene core provides desirable physical properties, while its bromophenyl group offers the synthetic flexibility needed to create next-generation materials and potential therapeutics. As research in organic electronics pushes towards more efficient and stable devices, and as the demand for novel drug scaffolds continues to grow, the importance of versatile and well-characterized intermediates like this one will only increase. Future work will likely focus on developing even more efficient and sustainable synthetic routes and exploring the full potential of this scaffold in emerging fields such as organic thermoelectrics and photodynamic therapy.

References

- Current time information in Singapore. (n.d.). Google.

-

Cas 530402-77-8, 4-(4-broMo-phenyl)-dibenzothiophene. (n.d.). LookChem. Retrieved January 1, 2026, from [Link]

-

The Role of 4-Bromobenzo[b]thiophene in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO., LTD. Retrieved January 1, 2026, from [Link]

-

Catalog. (n.d.). SunaTech Inc. Retrieved January 1, 2026, from [Link]

-

Supplementary Material: Characterization data of the compounds. (n.d.). Retrieved January 1, 2026, from [Link]

-

Hudson, M. J., & Betson, M. S. (n.d.). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. NIH. Retrieved January 1, 2026, from [Link]

-

Kumar, S., et al. (2021). One-Pot Synthesis of Aminated Benzo-Fused Heterocycles and N-Substituted Dibenzothiophenes via Copper-Catalyzed Ullmann Type Reaction. PMC - NIH. Retrieved January 1, 2026, from [Link]

-

Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol. (n.d.). ResearchGate. Retrieved January 1, 2026, from [Link]

-

Exploring 4-(4-Bromophenyl)-6-phenyldibenzo[b,d]furan: A Key OLED Intermediate. (n.d.). NINGBO INNO PHARMCHEM CO., LTD. Retrieved January 1, 2026, from [Link]

-

Ali, S., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Retrieved January 1, 2026, from [Link]

-

This compound 98.0+%, TCI America™ | Fisher. (n.d.). Fisher Scientific. Retrieved January 1, 2026, from [Link]

-

Aslam, S., et al. (2018). Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. PMC - PubMed Central. Retrieved January 1, 2026, from [Link]

- CN110818679A - Synthetic method of 4-bromobenzo [ b ] thiophene. (n.d.). Google Patents.

-

Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved January 1, 2026, from [Link]

-

Benzothiophene synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 1, 2026, from [Link]

-

da Silva, A. B., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. Retrieved January 1, 2026, from [Link]

-

Suzuki cross-coupling reaction. (2020). YouTube. Retrieved January 1, 2026, from [Link]

-

4-Bromodibenzothiophene. (n.d.). PubChem - NIH. Retrieved January 1, 2026, from [Link]

-

Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. (n.d.). ResearchGate. Retrieved January 1, 2026, from [Link]

-

Discovery and development of a novel N-(3-bromophenyl)-{[(phenylcarbamoyl)amino]methyl}-N-hydroxythiophene-2-carboximidamide indoleamine 2,3-dioxygenase inhibitor using knowledge-based drug design. (n.d.). ResearchGate. Retrieved January 1, 2026, from [Link]

-

Jahnke, A. C., et al. (2014). Electronic coupling mediated by furan, thiophene, selenophene and tellurophene in a homologous series of organic mixed valence compounds. The Royal Society of Chemistry. Retrieved January 1, 2026, from [Link]

-

The Role of 4-(4-Bromophenyl)-6-phenyldibenzofuran in Advanced OLED Material Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 1, 2026, from [Link]

-

Pathade, S., & Jagdale, B. (2020). SYNTHESIS AND DFT BASED QUANTUM CHEMICAL STUDIES OF 2-(3-BROMOPHENYL)-4-(4-BROMOPHENYL)-2,3-DIHYDRO-1H-1,5-BENZODIAZEPINE. Journal of Advanced Scientific Research. Retrieved January 1, 2026, from [Link]

-

Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. PMC - PubMed Central. Retrieved January 1, 2026, from [Link]

-

Stable Boron Emitters for OLEDs. (2019). ChemistryViews. Retrieved January 1, 2026, from [Link]

-

1H-NMR spectra of (E)-3-(4-Bromophenyl)-2-(5-bromophen-2-yl)acrylonitrile. (n.d.). ResearchGate. Retrieved January 1, 2026, from [Link]

-

1H-NMR spectrum of N-[(E)-(4-bromophenyl) methylidene]-4-nitroaniline. (n.d.). ResearchGate. Retrieved January 1, 2026, from [Link]

-

Blazevicius, D., & Grigalevicius, S. (2024). A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes. PubMed. Retrieved January 1, 2026, from [Link]

-

High-speed organic light-emitting diodes based on dinaphthylperylene achieving 4-Gbps communication. (n.d.). ResearchGate. Retrieved January 1, 2026, from [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. arborpharmchem.com [arborpharmchem.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound 98.0+%, TCI America 200 mg | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 7. echemi.com [echemi.com]

- 8. innospk.com [innospk.com]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. mdpi.com [mdpi.com]

- 12. Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: A Core Moiety for Advanced Organic Electronics

An In-Depth Technical Guide to the Molecular Structure of 4-(4-Bromophenyl)dibenzothiophene

This compound is a specialized organic molecule recognized for its utility as a high-performance building block in the synthesis of materials for organic electronics. With the chemical formula C₁₈H₁₁BrS and a molecular weight of 339.25 g/mol , this compound merges the rigid, planar structure of dibenzothiophene (DBT) with a functional bromophenyl group.[1][2] Its significance lies in the unique combination of the DBT core's high thermal stability and wide energy bandgap with the bromophenyl unit's capacity for further chemical modification, making it a valuable intermediate for researchers developing materials for Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).[3][4][5] This guide provides a detailed exploration of its molecular structure, from its synthesis to its comprehensive characterization and the implications of its structure on material properties.

| Property | Value | Source |

| CAS Number | 530402-77-8 | [1][2][6] |

| Molecular Formula | C₁₈H₁₁BrS | [1][2] |

| Molecular Weight | 339.25 g/mol | [1][2] |

| Appearance | White to Yellow Solid | [6] |

| Purity | Typically ≥98.0% (GC) | [6] |

| IUPAC Name | This compound | [6] |

Part 1: Synthesis and Mechanistic Rationale

The predominant and most efficient method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction.[7][8] This palladium-catalyzed reaction is a cornerstone of modern organic synthesis due to its remarkable functional group tolerance, use of mild reaction conditions, and high yields in forming carbon-carbon bonds.[7]

Causality of Experimental Design: The choice of the Suzuki reaction is strategic. It involves the coupling of an organoboron compound (a boronic acid or ester) with an organohalide.[7] For this specific molecule, the synthesis couples 4-bromodibenzothiophene with 4-bromophenylboronic acid or, alternatively, dibenzothiophene-4-boronic acid with 1,4-dibromobenzene. The palladium(0) catalyst is essential, as it undergoes a catalytic cycle of oxidative addition, transmetalation, and reductive elimination to forge the new C-C bond. The base (e.g., K₃PO₄ or K₂CO₃) is crucial for activating the boronic acid for the transmetalation step.[8] An inert atmosphere is maintained to prevent the degradation of the sensitive Pd(0) catalyst.

Protocol: Suzuki-Miyaura Cross-Coupling Synthesis

-

Vessel Preparation: A Schlenk flask is charged with 4-bromodibenzothiophene (1 equivalent), the arylboronic acid (1.1-1.2 equivalents), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2-3 equivalents).[8][9]

-

Catalyst Introduction: The palladium catalyst, typically tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%), is added to the flask.[8]

-

Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: A degassed solvent system, commonly a mixture of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 ratio), is added via syringe.[9][10]

-

Reaction: The mixture is heated to reflux (typically 80-100°C) and stirred for 12-24 hours.[8][10][11] Reaction progress is monitored using thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent like ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous magnesium sulfate (MgSO₄), and filtered. The solvent is removed under reduced pressure.

-

Final Product: The crude product is purified by column chromatography or recrystallization to yield this compound as a solid.

Caption: Workflow for the Suzuki-Miyaura synthesis.

Part 2: Elucidation of the Molecular Structure

Confirming the precise molecular structure of this compound requires a suite of analytical techniques. Each method provides complementary information, leading to an unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental for determining the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum would display a series of complex multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The signals correspond to the 11 distinct protons on the dibenzothiophene and bromophenyl rings. The integration of these signals would confirm the presence of 11 hydrogens.

-

¹³C NMR: The carbon NMR spectrum provides insight into the electronic environment of each carbon atom. The structure contains 18 carbon atoms, and due to molecular symmetry, some may be chemically equivalent. The spectrum would show distinct signals for the carbon attached to the bromine atom, the carbons at the fusion points of the thiophene ring, and the other aromatic carbons.[12]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition. For this compound, high-resolution mass spectrometry (HRMS) would show a molecular ion peak (M⁺) corresponding to the calculated mass of 339.25 g/mol .[1][2] A key feature would be the characteristic isotopic pattern for bromine, with two major peaks of nearly equal intensity separated by 2 mass units (for ⁷⁹Br and ⁸¹Br), providing definitive evidence for the presence of a single bromine atom.

X-ray Crystallography

Part 3: Structure-Property Relationships and Applications

The molecular structure of this compound directly dictates its physical and electronic properties, making it a tailored building block for organic electronics.

Thermal and Electronic Stability

The fused-ring system of dibenzothiophene imparts excellent thermal stability, a critical requirement for the long-term operational stability of electronic devices like OLEDs.[4][16] Furthermore, the DBT core has a low-lying Highest Occupied Molecular Orbital (HOMO) level, which translates to high ionization potential and good stability against oxidation under ambient conditions.[4][16]

Role in Organic Electronic Devices

Dibenzothiophene derivatives are widely investigated as materials for OLEDs and OFETs.[3][5][12]

-

OLEDs: In OLEDs, materials require specific energy levels for efficient charge injection, transport, and recombination.[17][18] The wide bandgap of the DBT core makes it suitable as a host material for phosphorescent emitters or as a hole-blocking/electron-transporting material.[12] The 4-(4-bromophenyl) substitution provides a reactive site (the bromine atom) for further Suzuki couplings, allowing for the construction of more complex, multifunctional molecules with tailored optoelectronic properties.[19][20]

-

OFETs: The performance of OFETs relies on the ability of the semiconductor material to form ordered films that facilitate charge carrier mobility.[3][4] The planar structure of this compound is advantageous for forming crystalline domains with strong intermolecular interactions, a prerequisite for high charge mobility.[5]

Caption: Role of DBT derivatives in an OLED stack.

Conclusion

This compound is more than a simple chemical compound; it is a strategically designed molecular entity. Its synthesis via the robust Suzuki-Miyaura coupling reaction allows for its efficient production. A comprehensive analysis using NMR, mass spectrometry, and crystallography confirms a rigid, planar structure dominated by the dibenzothiophene core. This structure imparts high thermal stability and desirable electronic properties, positioning it as a critical intermediate in the development of next-generation materials for high-performance OLEDs and OFETs, where stability, efficiency, and processability are paramount.

References

- Vertex AI Search. This compound, min 98%, 1 gram.

- CookeChem. 4-(4-Bromophenyl)dibenzo[b,d]thiophene , 98% , 530402-77-8.

- Fisher Scientific. This compound 98.0+%, TCI America™.

- Journal of Materials Chemistry (RSC Publishing). Dibenzothiophene derivatives as new prototype semiconductors for organic field-effect transistors.

- Sci-Hub. Dibenzothiophene derivatives as new prototype semiconductors for organic field-effect transistors.

- Indian Academy of Sciences. Synthesis, photophysical and electrochemical properties of 2,8-diaryl-dibenzothiophene derivatives for organic electronics.

- RSC Publishing. Dibenzothiophene derivatives as new prototype semiconductors for organic field-effect transistors.

- NINGBO INNO PHARMCHEM CO.,LTD. Dibenzothiophene Derivatives: Building Blocks for Next-Generation Electronics.

- ResearchGate. Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol.

- Chemsrc. 2-(4-Bromophenyl)dibenzothiophene | CAS#:1306786-03-7.

- NIH. One-Pot Synthesis of Aminated Benzo-Fused Heterocycles and N-Substituted Dibenzothiophenes via Copper-Catalyzed Ullmann Type Reaction.

- Journal of Synthetic Chemistry. A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4.

- UIV Chem. 4-(4-bromophenyl) dibenzo[b,d]furan CAS 955959-84-9 C18H11BrO.

- YouTube. Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry.

- NIH. 4-Bromodibenzothiophene | C12H7BrS | CID 458352 - PubChem.

- NIH. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde.

- MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.

- PubMed Central. Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies.

- Google Patents. Synthetic method of 4-bromobenzo [ b ] thiophene.

- ChemicalBook. 4-BROMODIBENZOTHIOPHENE | 97511-05-2.

- Organic Chemistry Portal. Benzothiophene synthesis.

- ResearchGate. Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. Conditions.

- ResearchGate. Crystal data and structure refinement for N-{[(4-bromophenyl) amino]carbonothioyl}benzamide.

- NIH. 4-(4-Bromophenyl)dibenzo[b,d]furan | C18H11BrO | CID 59022098 - PubChem.

- ResearchGate. Crystal structure of 4-bromophenyl 4-bromobenzoate with highlighted....

- ACS Publications. Electron Transport Materials for Organic Light-Emitting Diodes.

- ResearchGate. (PDF) Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies.

- SpectraBase. 4,4'-Dibromobiphenyl - Optional[1H NMR] - Spectrum.

- Journal of Materials and Environmental Science. Organic Light Emitting Diodes: Devices and applications.

- ChemistryViews. Stable Boron Emitters for OLEDs.

- Journal of Materials and Environmental Science. Organic compounds based on pyrrole and terphenyl for organic light-emitting diodes (OLED) applications: Design and electro-optic.

- ResearchGate. Crystal structure of N-(4-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-piperazine-1-carbothioamide, C18H17BrF3N3S.

- ResearchGate. 1 H-NMR spectra of (E)-3-(4-Bromophenyl)-2-(5-bromophen-2-yl)acrylonitrile.

- NIH. 4-Bromophenyl benzoate | C13H9BrO2 | CID 264661 - PubChem.

- Crimson Publishers. Organic Light Emitting Diode (OLED) Technology and its Applications: Literature Review.

- ResearchGate. Crystal structure of (Z)-4-(((4-bromophenyl)amino)(furan-2-yl)methylene).

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. 4-(4-Bromophenyl)dibenzo[b,d]thiophene , 98% , 530402-77-8 - CookeChem [cookechem.com]

- 3. Dibenzothiophene derivatives as new prototype semiconductors for organic field-effect transistors - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. 2024.sci-hub.ru [2024.sci-hub.ru]

- 5. nbinno.com [nbinno.com]

- 6. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 7. youtube.com [youtube.com]

- 8. mdpi.com [mdpi.com]

- 9. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. jsynthchem.com [jsynthchem.com]

- 12. ias.ac.in [ias.ac.in]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Dibenzothiophene derivatives as new prototype semiconductors for organic field-effect transistors - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. jmaterenvironsci.com [jmaterenvironsci.com]

- 19. Stable Boron Emitters for OLEDs - ChemistryViews [chemistryviews.org]

- 20. jmaterenvironsci.com [jmaterenvironsci.com]

Physical and chemical properties of 4-(4-Bromophenyl)dibenzothiophene

An In-depth Technical Guide to 4-(4-Bromophenyl)dibenzothiophene

Prepared by: Gemini, Senior Application Scientist

Introduction: Unveiling a Key Building Block in Advanced Materials

This compound is a specialized organosulfur compound that has garnered significant attention within the materials science and drug development communities. Structurally, it features a dibenzothiophene core—a tricyclic system where two benzene rings are fused to a central thiophene ring—substituted with a 4-bromophenyl group at the 4-position. This unique architecture imparts a combination of rigidity, high thermal stability, and specific electronic characteristics that make it a valuable intermediate and functional material.

The core structure possesses a good conjugated system, which is instrumental in enhancing light absorption and emission properties.[1] This has made this compound and its derivatives particularly relevant in the field of organic electronics, most notably as a building block for materials used in Organic Light-Emitting Diodes (OLEDs).[2] Its electronic properties allow it to function as either an electron donor or acceptor, depending on the molecular context, which is crucial for promoting the efficient recombination of electrons and holes to improve luminous efficiency in OLED devices.[1] Beyond electronics, its role as a pharmaceutical intermediate is also an area of active research.[3]

This guide provides a comprehensive overview of the physical and chemical properties of this compound, details its synthesis and characterization, and explores its applications, offering researchers and developers a foundational understanding of this versatile molecule.

Part 1: Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its successful application. These properties dictate its behavior in different environments and its suitability for various processing techniques.

Physical Data

The physical characteristics of this compound are summarized in the table below. These properties are essential for handling, storage, and formulation.

| Property | Value | Source(s) |

| Chemical Name | This compound | [4] |

| CAS Number | 530402-77-8 | [1][4] |

| Molecular Formula | C₁₈H₁₁BrS | [4][5] |

| Molecular Weight | 339.25 g/mol | [4][5] |

| Appearance | White to light yellow crystalline powder | [4][5] |

| Melting Point | 144°C (Note: A range of 85-95°C is also reported, potentially indicating polymorphic forms or purity differences) | [4][5] |

| Boiling Point | 495.9 ± 20.0 °C (Predicted) | [5] |

| Density | 1.483 ± 0.06 g/cm³ (Predicted) | [5] |

| Storage Temperature | 2-8°C | [5] |

Structural and Spectroscopic Data

Structural identifiers and spectroscopic data are critical for confirming the identity and purity of the compound.

| Identifier Type | Value | Source(s) |

| SMILES | C1=CC=C2C(=C1)C3=C(S2)C(=CC=C3)C4=CC=C(C=C4)Br | [4] |

| InChI Key | FIAXBPCUAUSGJH-UHFFFAOYSA-N | [4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific spectra for this exact compound are not publicly available, the expected ¹H NMR signals can be predicted based on its structure. The spectrum would show a complex series of multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the dibenzothiophene core and the bromophenyl ring would exhibit distinct coupling patterns characteristic of substituted aromatic systems.

Purity: Commercial grades of this material are typically available at a purity of ≥98.0%, as determined by Gas Chromatography (GC).[4]

Thermal Stability

Dibenzothiophene and its derivatives are known for their high thermal stability, a crucial attribute for applications in electronic devices like OLEDs, which operate at elevated temperatures.[6] The high boiling point and crystalline nature of this compound are indicative of this stability.[5] This robustness ensures that the material does not readily decompose during device fabrication processes (e.g., vacuum deposition) or during its operational lifetime, contributing to longer device longevity.[7]

Part 2: Chemical Properties and Reactivity

The chemical behavior of this compound is governed by its three main components: the electron-rich dibenzothiophene nucleus, the reactive carbon-bromine bond, and the central sulfur atom.

The Dibenzothiophene Core

The dibenzothiophene core is an electron-rich aromatic system.[8] Its reactivity is somewhat analogous to anthracene.[8] Key reactions involving the core include:

-

Electrophilic Aromatic Substitution: The core can undergo substitution, typically at positions para to the sulfur atom.[8]

-

Lithiation: The parent dibenzothiophene is known to undergo stepwise lithiation with butyllithium, primarily at the 4- and 6-positions.[8] This provides a pathway to introduce a variety of functional groups.

-

Oxidation: The sulfur atom can be oxidized using peroxides to form the corresponding sulfoxide and subsequently the sulfone.[8][9] This transformation significantly alters the electronic properties of the molecule, making the aromatic rings electron-poor and changing the directing effects for subsequent substitution reactions.[8]

The Carbon-Bromine Bond

The C-Br bond on the phenyl ring is the most versatile reaction site for synthetic transformations. It is an ideal handle for transition metal-catalyzed cross-coupling reactions, which are fundamental to modern organic synthesis.[2] This allows for the facile creation of new carbon-carbon bonds, enabling the extension of the conjugated system or the attachment of other functional moieties. The most prominent of these reactions is the Suzuki-Miyaura coupling.[2][10]

Part 3: Synthesis and Experimental Protocols

The most common and efficient method for preparing this compound is the Suzuki-Miyaura cross-coupling reaction. This powerful reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium complex.[2]

There are two primary disconnection approaches for this target molecule:

-

Route A: Coupling of 4-dibenzothiopheneboronic acid with 1,4-dibromobenzene.

-

Route B: Coupling of 4-bromodibenzothiophene with (4-bromophenyl)boronic acid.

Both routes are viable, with the choice often depending on the availability and ease of synthesis of the starting materials. Below is a representative protocol based on Route B.

General Protocol: Suzuki-Miyaura Cross-Coupling

Causality: The Suzuki reaction is chosen for its high efficiency, excellent functional group tolerance, mild reaction conditions, and the commercial availability of catalysts and reagents.[2] The use of a palladium(0) catalyst, a base, and a suitable solvent system is critical for driving the catalytic cycle effectively.[10][11]

Methodology:

-

Reaction Setup: To a Schlenk flask, add 4-bromodibenzothiophene (1.0 eq), (4-bromophenyl)boronic acid (1.1-1.5 eq)[12], a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%), and a base, typically an aqueous solution of potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq).[10][13]

-

Solvent Addition: Add a solvent system, commonly a mixture of an organic solvent like 1,4-dioxane or toluene with water (e.g., 4:1 v/v).[13][14]

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Heating: Heat the reaction mixture to reflux (typically 80-100°C) and stir for 12-24 hours.[14] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., dichloromethane/methanol[5] or hexane/toluene) to yield the pure this compound.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the Suzuki-Miyaura synthesis protocol.

Caption: Workflow for the Suzuki-Miyaura synthesis of this compound.

Part 4: Applications in Organic Electronics

The primary application driving interest in this compound is its use as a precursor for materials in Organic Light-Emitting Diodes (OLEDs).

Role in OLEDs

The dibenzothiophene core provides a rigid, planar structure with high thermal stability and a high triplet energy, which are desirable characteristics for host materials in phosphorescent OLEDs (PhOLEDs). The 4-(4-bromophenyl) substituent serves two main purposes:

-

Synthetic Handle: As detailed above, the bromine atom allows for further chemical modification to build more complex, functional molecules for different layers of an OLED device (e.g., host materials, charge transport materials).

-

Tuning Electronic Properties: The addition of the bromophenyl group modifies the electronic and photophysical properties of the dibenzothiophene core.[15] This tuning is critical for achieving efficient energy transfer and charge balance within the device.

Dibenzothiophene-based materials are known to facilitate efficient charge recombination and can serve as effective electron transport materials, both of which are fundamental to bright and stable light emission in OLEDs.[16]

Part 5: Safety and Handling

While specific toxicology data for this compound is limited, information from structurally related compounds can provide guidance. The precursor, 4-bromodibenzothiophene, is classified with the following GHS hazards:

-

H315: Causes skin irritation.[17]

-

H319: Causes serious eye irritation.[17]

-

H335: May cause respiratory irritation.[17]

It is prudent to handle this compound with similar precautions.

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place (recommended 2-8°C) away from incompatible materials such as strong oxidizing agents.[5]

Conclusion

This compound is a highly valuable compound characterized by its robust thermal stability and versatile chemical reactivity. Its dibenzothiophene core provides excellent photophysical properties, while the bromophenyl group serves as a key synthetic anchor for creating more complex functional molecules. These attributes have established it as a critical building block in the development of advanced materials for organic electronics, particularly high-performance OLEDs. The well-established Suzuki-Miyaura coupling provides a reliable and scalable synthetic route, ensuring its accessibility for both academic research and industrial applications. As the demand for more efficient and durable electronic devices grows, the importance of foundational molecules like this compound will continue to increase.

References

- Arborpharmchem. CAS 530402-77-8 this compound.

- CookeChem. 4-(4-Bromophenyl)dibenzo[b,d]thiophene, 98%, 530402-77-8.

- ChemicalBook. 4-Bromodibenzothiophene.

- PubChem. 4-Bromodibenzothiophene.

- Fisher Scientific. This compound 98.0+%, TCI America™.

- Journal of Synthetic Chemistry.

- ResearchGate. Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids.

- YouTube. Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry.

- MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)

- NIH. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde.

- Wikipedia. Dibenzothiophene.

- ChemRxiv.

- Unlocking OLED Efficiency: The Role of Dibromodibenzothiophene. (2025).

- Taylor & Francis. Dibenzothiophene – Knowledge and References.

-

ResearchGate. Investigating the Thermal Stability of Organic Thin Film Transistors and Phototransistors Based on[1]Benzothieno[3,2‐b][1]benzothiophene Dimers Derivatives.

- PubChem. (4-Bromophenyl)boronic acid.

- Benchchem. A Comparative Guide to the Thermal Stability of Dibenzoselenophene and Dibenzothiophene.

Sources

- 1. arborpharmchem.com [arborpharmchem.com]

- 2. youtube.com [youtube.com]

- 3. 4-BROMODIBENZOTHIOPHENE | 97511-05-2 [chemicalbook.com]

- 4. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. 4-(4-Bromophenyl)dibenzo[b,d]thiophene , 98% , 530402-77-8 - CookeChem [cookechem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Dibenzothiophene - Wikipedia [en.wikipedia.org]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. mdpi.com [mdpi.com]

- 11. jsynthchem.com [jsynthchem.com]

- 12. (4-Bromophenyl)boronic acid | C6H6BBrO2 | CID 79599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. chemrxiv.org [chemrxiv.org]

- 16. nbinno.com [nbinno.com]

- 17. 4-Bromodibenzothiophene | C12H7BrS | CID 458352 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-(4-Bromophenyl)dibenzothiophene: Properties, Synthesis, and Applications in Research and Development

Executive Summary: This guide provides a comprehensive technical overview of 4-(4-Bromophenyl)dibenzothiophene, a specialized heterocyclic organic compound. We will delve into its core molecular characteristics, explore the chemical rationale behind its utility, and detail its applications as both a high-performance building block in materials science and a versatile intermediate in synthetic chemistry. This document is intended for researchers, chemists, and materials scientists who require a deep understanding of this compound for applications in organic electronics and drug discovery.

Core Molecular Profile

Chemical Identity and Structure

This compound is an aromatic organic compound featuring a central dibenzothiophene core. Dibenzothiophene is a polycyclic aromatic hydrocarbon consisting of two benzene rings fused to a central thiophene ring. In this specific molecule, a bromophenyl group is attached at the 4-position of the dibenzothiophene scaffold.

The presence of the bromine atom makes this molecule an excellent substrate for a variety of cross-coupling reactions, while the extended π-conjugated system of the dibenzothiophene core imparts valuable electronic and photophysical properties.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are critical for experimental design, including reaction stoichiometry calculations, solvent selection, and purification methods.

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₁₁BrS | [1][2] |

| Molecular Weight | 339.25 g/mol | [2] |

| CAS Number | 530402-77-8 | [3] |

| Typical Purity | ≥98.0% | [4] |

| Appearance | Varies (typically a white to off-white solid) | N/A |

The Rationale for Use: Key Structural Attributes

The utility of this compound stems from the distinct roles of its two primary structural components: the dibenzothiophene core and the bromophenyl functional group.

The Dibenzothiophene Core: A Privileged Scaffold

The dibenzothiophene unit is a rigid, planar, and electron-rich heterocyclic system. This structure possesses good chemical and thermal stability. Its extensive conjugation is the source of its favorable electronic properties, allowing it to participate in charge transport.[4] This makes dibenzothiophene and its derivatives, like the topic compound, highly sought after for applications in organic electronics where efficient charge injection, transport, and emission are paramount.[4][5]

The 4-Bromophenyl Moiety: A Versatile Synthetic Handle

The bromine atom on the terminal phenyl ring is the molecule's key reactive site. It is an excellent leaving group in metal-catalyzed cross-coupling reactions, which are fundamental to modern organic synthesis. This "synthetic handle" allows chemists to precisely and efficiently form new carbon-carbon or carbon-heteroatom bonds. Reactions such as the Suzuki, Stille, and Sonogashira couplings use this functionality to construct more complex and elaborate molecular architectures, a process central to the development of novel pharmaceuticals and advanced materials.[6]

Applications in Advanced Materials Science

The unique electronic properties of this compound make it a critical building block for cutting-edge optoelectronic devices.[5]

Role in Organic Electronics (OLEDs, OPVs)

This compound serves as an intermediate for synthesizing larger, high-performance organic molecules and polymers used in:

-

Organic Light-Emitting Diodes (OLEDs): The dibenzothiophene core can be incorporated into host materials or emissive materials. Its electronic properties can facilitate the recombination of electrons and holes, thereby improving the luminous efficiency of the device.[4]

-

Organic Photovoltaics (OPVs): As a component of donor or acceptor materials in organic solar cells, it can contribute to efficient light absorption and charge separation, which are key to high power-conversion efficiencies.[5]

-

Organic Field-Effect Transistors (OFETs): The rigidity and π-stacking potential of the dibenzothiophene scaffold are beneficial for creating ordered thin films with good charge mobility for flexible electronics applications.[5]

The high purity (typically ≥97-98%) of commercially available this compound is essential, as impurities can severely degrade the performance and lifespan of sensitive organic electronic devices.[5]

Conceptual Workflow for Material Integration

The journey from a molecular building block to a functional device follows a well-defined path, as illustrated in the diagram below.

Caption: Workflow for developing organic electronic devices.

Application as a Synthetic Intermediate in Drug Discovery

While direct applications in final drug products are less commonly cited than its material science uses, the structural motif of this compound is highly relevant to medicinal chemistry and drug discovery.

Strategic Importance in Medicinal Chemistry

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. The dibenzothiophene scaffold offers a rigid framework to which various functional groups can be attached, allowing for the precise spatial orientation needed to interact with biological targets. The bromophenyl group is the key to unlocking this potential, enabling chemists to use this molecule as a scaffold to build libraries of more complex derivatives for biological screening.[6] For example, similar brominated thiazole derivatives have been synthesized and evaluated for their antimicrobial and antiproliferative potentials, demonstrating the power of this synthetic strategy.[7]

Illustrative Synthetic Pathway

The diagram below illustrates how this compound can be used in a Suzuki cross-coupling reaction, a cornerstone of pharmaceutical synthesis, to create a more complex biaryl structure.

Caption: Illustrative Suzuki cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a representative, self-validating methodology for using this compound as a substrate in a Suzuki-Miyaura cross-coupling reaction.

Objective: To synthesize a novel biaryl compound by coupling this compound with a generic arylboronic acid.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq)

-

Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 eq)

-

Solvent system (e.g., 1,4-Dioxane/Water 4:1)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, and the base.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment. This is critical as oxygen can deactivate the palladium catalyst.

-

Solvent and Catalyst Addition: Add the degassed solvent system via syringe, followed by the palladium catalyst. The mixture is often sparged with inert gas for another 10-15 minutes.

-

Reaction: Heat the reaction mixture to reflux (typically 90-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material (this compound) indicates reaction completion.

-

Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. The organic layer contains the desired product.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure biaryl product.

-

Validation: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The expected mass and NMR spectral patterns validate the success of the protocol.

Safety and Handling

According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture under REGULATION (EC) No 1272/2008.[3] It is not considered to be persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB).[3] However, as with any laboratory chemical, standard safety precautions must be observed.

| Precaution | Guideline | Source(s) |

| Ventilation | Use only in a well-ventilated area, preferably within a chemical fume hood. | [3][8] |

| Personal Protective Equipment (PPE) | Wear appropriate protective gloves (e.g., nitrile), safety goggles, and a lab coat. | [3][9] |

| Handling | Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. | [3][9] |

| Storage | Keep container tightly closed in a dry and well-ventilated place. | [8] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. | [10] |

Conclusion

This compound is a high-value compound whose utility is firmly grounded in its distinct chemical architecture. The combination of a stable, electronically active dibenzothiophene core and a synthetically versatile bromophenyl group makes it an indispensable tool for both materials scientists developing next-generation electronics and synthetic chemists designing novel molecules for pharmaceutical research. A thorough understanding of its properties, reactivity, and handling is essential for leveraging its full potential in advanced research and development settings.

References

- 4-(4-Bromophenyl)dibenzo[b,d]thiophene, 98%, 530402-77-8 - CookeChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTdtDy6FB_-11OMzqEPR6el8zsIjbeS7pcC1LNyhM_-p9IR07SCpQDPNhSiVjbvS4G-kfmtLNfgiaRlnFhrYfRyMy0orpM8HyXZygMxUkRVxB5HEp4JvK4jVqAv1Ff29IRGsSbmcJ9tDM=]

- SAFETY DATA SHEET - TCI Chemicals. [URL: https://www.tcichemicals.com/assets/sds/B5384_EN.pdf]

- The Role of 4-Bromobenzo[b]thiophene in Modern Pharmaceutical Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8hq3B0xHfcMeKyylt4rGNg-vrvVtoLorV5YRv_dLx1oWuR9J8NDog3KMGO5tlwPxIQJkgSlpwgN3Lgx_aiy15XDSjbOm-_5eMtS4pIRkXL5XsbW-IFSbYYzoNtSRh8jae8MtkJf95gmk5G85IVWC7MBZy-ZqwOd5gqJB_bZZ0G5cH6G40oxhaDVEZV5DQ0gF-u9SlB6I8NFIfZzrXHu1ye4wYt5f9lYwx6z6OoqFrMe403i_jVPs9pNNYFP0=]

- CAS 530402-77-8 this compound - Pharmaceutical Intermediates Supplier Arborpharmchem. [URL: https://www.arborpharmchem.com/products/530402-77-8]

- 4-BROMODIBENZOTHIOPHENE - Safety Data Sheet - ChemicalBook. [URL: https://www.chemicalbook.com/ShowMSDSByCAS_EN.aspx?cas=97511-05-2]

- 4-Bromobenzo[b]thiophene synthesis - ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/5118-13-8.htm]

- 4-BROMODIBENZOTHIOPHENE | 97511-05-2 - ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB0784287_EN.htm]

- Dibenzothiophene SAFETY DATA SHEET - MilliporeSigma. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/d32202]

- 4-Bromophenylboronic acid SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC169040050]

- 4-Bromobenzoyl chloride SAFETY DATA SHEET - MilliporeSigma. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/b75808]

- 4-Bromodibenzothiophene | C12H7BrS | CID 458352 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromodibenzothiophene]

- Dibenzothiophene, 4-(3-broMophenyl)- | 1084334-28-0 - ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB52686045_EN.htm]

- CN110818679A - Synthetic method of 4-bromobenzo [ b ] thiophene - Google Patents. [URL: https://patents.google.

- A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. [URL: https://www.rsc.

- Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9319082/]

- Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. Conditions - ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-N-4-bromophenyl-1-3-bromothiophen-2-yl-methanimine-3-and-Suzuki_fig1_323920672]

- 2-(4-Bromophenyl)dibenzothiophene | CAS#:1306786-03-7 | Chemsrc. [URL: https://www.chemsrc.com/en/cas/1306786-03-7_836528.html]

- This compound 98.0+%, TCI America™ | Fisher Scientific. [URL: https://www.fishersci.com/shop/products/4-4-bromophenyl-dibenzothiophene-98-0-tci-america-3/B5384200MG]

- High-Purity this compound for Advanced OLED and OPV Applications. [URL: https://www.ossila.com/products/4-4-bromophenyl-dibenzothiophene]

- 4-(4-bromophenyl) dibenzo[b,d]furan CAS 955959-84-9 C18H11BrO - UIV Chem. [URL: https://www.uivchem.com/4-4-bromophenyl-dibenzo-b-d-furan-cas-955959-84-9.html]

- 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6479905/]

- Applications of biophysical techniques in drug discovery and development - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4079745/]

- Metal Organic Frameworks as Desulfurization Adsorbents of DBT and 4,6-DMDBT from Fuels - MDPI. [URL: https://www.mdpi.com/2079-4991/11/12/3295]

Sources

- 1. 4-(4-Bromophenyl)dibenzo[b,d]thiophene , 98% , 530402-77-8 - CookeChem [cookechem.com]

- 2. Dibenzothiophene, 4-(3-broMophenyl)- | 1084334-28-0 [chemicalbook.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. arborpharmchem.com [arborpharmchem.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. 4-BROMODIBENZOTHIOPHENE - Safety Data Sheet [chemicalbook.com]

- 10. sigmaaldrich.cn [sigmaaldrich.cn]

A Technical Guide to the Purity and Appearance of 4-(4-Bromophenyl)dibenzothiophene Solid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Bromophenyl)dibenzothiophene is a valuable building block in the synthesis of advanced organic materials, particularly for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The purity and physical appearance of this compound in its solid state are critical parameters that directly influence the performance and reproducibility of these materials. This in-depth technical guide provides a comprehensive overview of the key aspects related to the purity assessment and appearance of solid this compound, offering practical insights for researchers and professionals in the field.

The appearance of this compound in its solid, purified form is typically a white to light yellow powder or crystalline solid. The color can be an initial qualitative indicator of purity, with purer samples tending to be whiter. The presence of a distinct yellow hue may suggest the presence of residual impurities from the synthesis or degradation products.

Synthesis and Potential Impurities

The most common and efficient method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed reaction of a dibenzothiophene derivative with a 4-bromophenylboronic acid derivative. A likely synthetic route is the coupling of 4-dibenzothiopheneboronic acid with a brominated aromatic partner or, conversely, the coupling of 4-bromodibenzothiophene with 4-bromophenylboronic acid.

Understanding the synthetic route is crucial for anticipating potential impurities. In the context of a Suzuki-Miyaura coupling, common impurities include:

-

Homocoupling products: The self-coupling of the boronic acid reagent can lead to the formation of 4,4'-dibromobiphenyl.

-

Starting materials: Incomplete reactions can result in the presence of unreacted dibenzothiophene and 4-bromophenylboronic acid or its derivatives.

-

Catalyst residues: Trace amounts of the palladium catalyst and ligands may remain in the final product.

-

Solvent residues: Residual solvents from the reaction and purification steps can be entrapped in the solid material.

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

Caption: Figure 1. General workflow for the synthesis and purification.

Purity Determination: A Multi-technique Approach

A comprehensive assessment of the purity of this compound requires the application of multiple analytical techniques. Each method provides unique and complementary information.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a powerful technique for quantifying the purity of the compound and detecting non-volatile impurities.

Table 1: Suggested HPLC Method Parameters

| Parameter | Value |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile and Water (e.g., 80:20 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Experimental Protocol: HPLC Analysis

-

Standard Preparation: Accurately weigh and dissolve a known amount of a reference standard of this compound in the mobile phase to prepare a stock solution. Prepare a series of dilutions to create a calibration curve.

-

Sample Preparation: Accurately weigh and dissolve a sample of the synthesized this compound in the mobile phase to a similar concentration as the standard solutions.

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Data Interpretation: Determine the purity of the sample by comparing the peak area of the main component to the total area of all peaks. The retention time of the main peak in the sample should match that of the reference standard.

Caption: Figure 2. HPLC analysis workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the chemical structure and assessing the purity of this compound. The presence of unexpected signals can indicate impurities.

Expected ¹H NMR Spectral Features: The ¹H NMR spectrum is expected to show a complex series of multiplets in the aromatic region (typically between 7.0 and 8.5 ppm). The integration of these signals should correspond to the 11 aromatic protons of the molecule.

Expected ¹³C NMR Spectral Features: The ¹³C NMR spectrum will display signals for the 18 carbon atoms of the molecule. The carbon atoms directly bonded to the bromine and sulfur atoms will have characteristic chemical shifts.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. The presence of a molecular ion peak corresponding to the calculated mass of C₁₈H₁₁BrS (approximately 338.98 g/mol ) provides strong evidence for the identity of the compound. The isotopic pattern of the molecular ion, showing two peaks of nearly equal intensity separated by 2 Da, is characteristic of a compound containing one bromine atom.

Purification of Solid this compound

Recrystallization is the most effective method for purifying the solid product and improving its appearance. The choice of solvent is critical for successful recrystallization.

Solvent Selection

An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For aromatic sulfur compounds like this compound, suitable solvents include:

-

Toluene

-

Xylene

-

A mixture of solvents, such as dichloromethane/methanol or ethanol/acetone.

Experimental Protocol: Recrystallization

-

Dissolution: In a flask, add a minimal amount of the chosen hot solvent to the crude solid until it is completely dissolved.

-

Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.

-

Cooling: Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal yield.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Caption: Figure 3. Recrystallization workflow.

Summary of Key Quality Attributes

Table 2: Quality Control Specifications for this compound

| Parameter | Specification | Analytical Method |

| Appearance | White to light yellow powder or crystalline solid | Visual Inspection |

| Purity | ≥ 99.0% | HPLC |

| Identity | Conforms to the structure | ¹H NMR, ¹³C NMR, MS |

| Residual Solvents | To be determined based on the process | Gas Chromatography (GC) |

Conclusion

Ensuring the high purity and consistent appearance of this compound is paramount for its successful application in the development of advanced organic electronic materials. A combination of a well-controlled synthesis, typically a Suzuki-Miyaura coupling, followed by a robust purification strategy, such as recrystallization, is essential. A multi-technique analytical approach, including HPLC, NMR, and MS, provides a comprehensive and reliable assessment of the compound's quality, enabling researchers and drug development professionals to proceed with confidence in their downstream applications.

References

- SIELC Technologies. (n.d.). Separation of 4-(p-Bromophenyl)-4'-chlorobenzophenone on Newcrom R1 HPLC column.

- Pandit, S. B., et al. (2024). Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl)-2-Phenyl-6,7-Dihydro-5hCyclopenta[D]Pyrimidin-4-Amine Using Rp-HPLC by a Qbd Approach. Journal of Chemical Health Risks, 14(4).

- University of California, Irvine. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3).

- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.

- Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube.

- BenchChem. (n.d.). Mass Spectrometry of Peptides Containing 4-Bromophenylalanine: A Comparative Guide.

- MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1563.

- Arborpharmchem. (n.d.). CAS.530402-77-8 this compound.

- CookeChem. (n.d.). 4-(4-Bromophenyl)dibenzo[b,d]thiophene , 98% , 530402-77-8.

- Rizwan, K., et al. (2018). Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. Chemistry Central Journal, 12(1), 84.

- MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 5036.

- Atlantis Press. (2017). Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. Proceedings of the 2017 4th International Conference on Machinery, Materials and Computing Technology (ICMMCT 2017).

- Oriental Journal of Chemistry. (2012). Synthesis, NMR, Vibrational and Mass Spectroscopy with DFT/HF Studies of 4-(4/-Bromophenyl) -2- Mercaptothiazole Structure. Oriental Journal of Chemistry, 28(2), 627-638.

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

- ChemHelpASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube.

- Royal Society of Chemistry. (2023). One-pot cascade synthesis of dibenzothiophene-based heterobiaryls from dibenzothiophene-5-oxide. Organic & Biomolecular Chemistry.

- Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5674-5693.

- PubMed. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical & Pharmaceutical Bulletin, 73(4), 327-335.

- Chem Is try. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling [Video]. YouTube.

Introduction: The Versatility of the Dibenzothiophene Scaffold

An In-Depth Technical Guide to the Photophysical Properties of Dibenzothiophene Derivatives

Dibenzothiophene (DBT), a sulfur-containing heterocyclic aromatic compound, represents a cornerstone in modern materials science. Comprising a central thiophene ring fused to two benzene rings, its rigid, planar structure and rich electronic landscape make it an exceptionally versatile building block. The inherent photophysical properties of the DBT core, combined with the vast potential for synthetic modification, have positioned its derivatives at the forefront of innovation in optoelectronics, chemical sensing, and photocatalysis.[1][2]

This guide provides a comprehensive exploration of the photophysical properties of dibenzothiophene derivatives. Moving beyond a simple catalog of compounds, we will dissect the fundamental electronic principles, explore the causal relationships between molecular structure and photophysical behavior, and detail the key experimental and computational methodologies used in their characterization. The objective is to equip researchers and professionals with the foundational knowledge and practical insights required to rationally design and effectively utilize DBT derivatives for next-generation applications.

The Dibenzothiophene Core: An Electronic and Structural Overview

The unique characteristics of DBT derivatives originate from the electronic structure of the parent molecule. The fusion of the electron-rich thiophene ring with two aromatic benzene rings creates a conjugated π-system that dictates its fundamental properties. The sulfur atom's lone pair electrons participate in the π-conjugation, influencing the energy levels of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Functionally, the DBT core is characterized by:

-

High Triplet State Energy (E_T_): The rigid, aromatic nature of DBT results in a significantly high triplet energy level. This property is paramount for its use as a host material in phosphorescent and thermally activated delayed fluorescence (TADF) organic light-emitting diodes (OLEDs), as it prevents the quenching of emission from the guest dopant molecules.[3][4]

-

Bipolar Charge Transport Potential: While intrinsically better hole transporters, DBT derivatives can be functionalized to facilitate efficient electron transport, making them valuable as bipolar host or electron transport materials in OLEDs.[3][4][5]

-

Chemical Stability: The aromatic system imparts significant thermal and photochemical stability, a crucial requirement for long-lasting electronic devices.[6]

Caption: Core molecular structure of dibenzothiophene.

Mapping Excited State Dynamics: The Jablonski Diagram

To understand the photophysics of DBT derivatives, we must first visualize the potential pathways an electron can take after the molecule absorbs light. The Jablonski diagram provides a schematic representation of these electronic and vibrational transitions.[7][8][9]

Upon absorbing a photon (Absorbance), an electron is promoted from the ground state (S₀) to a higher singlet excited state (S₁ or S₂). From here, it can follow several relaxation pathways:

-

Radiative Decay:

-

Fluorescence: The electron returns directly from the lowest singlet excited state (S₁) to the ground state (S₀), emitting a photon. This process is typically fast (nanoseconds).

-

-

Non-Radiative Decay:

-

Vibrational Relaxation & Internal Conversion (IC): The electron rapidly loses energy as heat, moving to the lowest vibrational level of the S₁ state. This is an extremely fast process (picoseconds).[9]

-

Intersystem Crossing (ISC): The electron undergoes a spin-flip transition from the singlet state (S₁) to a triplet state (T₁). This is a spin-forbidden process but can be efficient in molecules with significant spin-orbit coupling.[7]

-

Phosphorescence: From the T₁ state, the electron can radiatively decay back to the S₀ ground state. Because this is also a spin-forbidden transition, it is much slower than fluorescence, occurring on timescales from microseconds to seconds.

-

-

Advanced Mechanisms:

-

Thermally Activated Delayed Fluorescence (TADF): In specifically designed molecules with a very small energy gap between the S₁ and T₁ states (ΔE_ST_), the electron in the T₁ state can be thermally promoted back to the S₁ state via Reverse Intersystem Crossing (RISC) and subsequently emit via fluorescence. This mechanism allows for the harvesting of triplet excitons, leading to high internal quantum efficiencies in OLEDs.[10][11]

-

Caption: Integrated workflow for characterizing DBT derivatives.

Key Experimental Protocols

Protocol 1: Steady-State UV-Visible and Photoluminescence Spectroscopy

-

Objective: To determine the absorption and emission maxima, Stokes shift, and photoluminescence quantum yield (PLQY).

-

Causality: The absorption spectrum reveals the energy required to promote electrons to excited states, directly related to the HOMO-LUMO gap and the extent of π-conjugation. The emission spectrum characterizes the energy released during radiative decay, defining the material's color. PLQY quantifies the efficiency of this light emission.

-

Methodology:

-

Sample Preparation: Prepare dilute solutions (10⁻⁵ to 10⁻⁶ M) of the DBT derivative in spectroscopic-grade solvents of varying polarity (e.g., cyclohexane, toluene, dichloromethane, acetonitrile) to assess solvatochromic effects.

-

Absorption Measurement: Record the UV-Vis absorption spectrum using a dual-beam spectrophotometer from ~250 nm to 800 nm. The peak with the longest wavelength (λ_abs_) is typically associated with the S₀ → S₁ transition.

-

Emission Measurement: Using a spectrofluorometer, excite the sample at its λ_abs_. Record the emission spectrum. The wavelength of maximum intensity is λ_em_.

-

PLQY Determination (Relative Method):

-

Select a well-characterized reference standard with a known quantum yield and similar emission range (e.g., quinine sulfate in 0.1 M H₂SO₄ for blue emitters).

-

Measure the absorbance and integrated fluorescence intensity of both the sample and the standard. Ensure the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Calculate the PLQY using the formula: Φ_sample_ = Φ_std_ * (I_sample_ / I_std_) * (A_std_ / A_sample_) * (η_sample_² / η_std_²) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

-

-

Protocol 2: Cyclic Voltammetry (CV)

-

Objective: To determine the HOMO and LUMO energy levels and assess the electrochemical stability.

-